Product packaging for Deschloro-2-bromo-thiamethoxam(Cat. No.:)

Deschloro-2-bromo-thiamethoxam

Cat. No.: B1154347
M. Wt: 336.17
Attention: For research use only. Not for human or veterinary use.
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Description

Addressing Persistent Knowledge Gaps in the Environmental and Ecological Fate of Deschloro-2-bromo-thiamethoxam

The environmental behavior of thiamethoxam (B1682794) is complex; it is known to degrade into the persistent and insecticidally active metabolite clothianidin, which can linger in soil for years. naturepest.comepa.govnih.gov Thiamethoxam itself has a variable half-life depending on environmental conditions, with only a small fraction of the active ingredient being absorbed by the target crop, leaving the majority to disperse into the soil and water systems. naturepest.comnih.gov This raises critical questions about the fate of its analogue, this compound.

Persistent knowledge gaps that require dedicated investigation include:

Degradation Pathways and Metabolites: It is crucial to determine if this compound degrades into clothianidin or other potentially toxic metabolites. The substitution of a bromine atom for a chlorine atom could significantly alter metabolic pathways in soil, water, and biota.

Persistence and Mobility: The half-life of this compound in various soil types and aquatic environments is unknown. researchgate.net Its high water solubility, a characteristic of neonicotinoids, suggests a potential for leaching into groundwater, but this must be empirically verified. hawaii.gov

Bioaccumulation Potential: While neonicotinoids generally have a low potential for bioaccumulation, the specific properties of the bromo-analogue have not been assessed. epa.gov Studies are needed to understand its uptake and persistence in non-target organisms, from soil invertebrates to aquatic life.

Photodegradation: The role of photolysis in the degradation of thiamethoxam can be significant under certain conditions. nih.govhawaii.gov Research is needed to quantify the sensitivity of this compound to sunlight in both aquatic and terrestrial environments.

To illustrate the type of data required, the table below shows known environmental fate parameters for the parent compound, thiamethoxam. Similar data is critically needed for this compound.

Table 1: Environmental Fate Parameters of Thiamethoxam (Illustrative Data)

ParameterValue/RangeReference
Water Solubility4100 mg/L (at 20°C) hawaii.gov
Soil Aerobic Half-Life (Lab)34 to 353 days nih.gov
Field Dissipation Half-LifeCan decompose in <60 days, but retention >90 days possible naturepest.com
Major MetaboliteClothianidin (CGA322704) epa.govnih.gov
Log Pow (Octanol-Water Partition)-0.13 hawaii.gov

Application of Advanced Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) to Elucidate Complex Biological and Environmental Interactions

Omics technologies provide powerful tools for understanding the molecular-level impacts of chemical compounds on biological systems. nih.gov Studies on thiamethoxam have utilized transcriptomics and proteomics to identify genes and proteins associated with insecticide resistance in pests like the sweetpotato whitefly, Bemisia tabaci. figshare.complos.org These analyses revealed the upregulation of detoxification pathways, including those involving cytochrome P450, glutathione-S-transferase, and UDP glucuronosyltransferase. plos.org Furthermore, metabolomics has been used to study the effects of thiamethoxam on crop plants and its hepatotoxicity in birds. nih.govnih.gov

For this compound, these advanced technologies could be applied to:

Identify Biomarkers of Exposure: Metabolomics and proteomics can uncover unique molecular fingerprints in non-target organisms exposed to the compound, enabling sensitive monitoring and early detection of ecological impact.

Elucidate Mechanisms of Toxicity and Resistance: By comparing the transcriptomic and proteomic profiles of susceptible and resistant insect populations, researchers can identify the specific detoxification pathways and genetic mutations that confer resistance to this bromo-analogue.

Assess Sublethal Effects: Omics can reveal subtle changes in gene expression, protein function, and metabolic pathways in beneficial organisms like pollinators and soil microbes, providing a deeper understanding of the sublethal consequences of environmental exposure. nih.gov

Investigate Microbial Degradation: Genomics and metabolomics of soil microbial communities can identify the specific bacteria or fungi responsible for degrading this compound and map the biochemical pathways involved.

Role of this compound as a Model Compound for Understanding Structure-Function Relationships within Neonicotinoids

The development of thiamethoxam involved strategic chemical modifications to enhance its insecticidal properties compared to first-generation neonicotinoids like imidacloprid. nih.gov A key modification was the replacement of a 6-chloro-3-pyridyl group with a 2-chloro-5-thiazolyl moiety, which increased activity against chewing insects. nih.gov Neonicotinoids function by binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system. wikipedia.orgnih.gov

This compound serves as an excellent model compound for probing these structure-activity relationships (SAR). The key structural difference is the substitution of a chlorine atom on the thiazole (B1198619) ring with a bromine atom. This halogen substitution could have profound effects on the molecule's properties:

Receptor Binding Affinity: The size, electronegativity, and bond length of bromine differ from chlorine, which could alter how the molecule fits into and interacts with the target nAChR binding site. Molecular modeling, docking studies, and in-vitro receptor binding assays could quantify these differences. nih.govnih.gov

Metabolic Stability: The carbon-bromine bond may be more or less susceptible to enzymatic cleavage by detoxification enzymes (e.g., cytochrome P450s) compared to the carbon-chlorine bond. This would directly impact the compound's persistence in the target pest and its toxicity.

Systemic Properties: The change in polarity and molecular size resulting from the bromo-substitution could influence how the compound is absorbed by plant roots and translocated throughout the plant's tissues.

Table 2: Comparison of Halogen Properties for SAR Studies

PropertyChlorine (Cl)Bromine (Br)
Atomic Radius (pm)100114
Electronegativity (Pauling scale)3.162.96
Van der Waals Radius (pm)175185

This data illustrates the physical differences that would form the basis for investigating structure-function relationships.

Integration of Research Findings into Regulatory Science Frameworks for Pesticide Environmental Risk Assessment Methodologies

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have established comprehensive frameworks for the environmental risk assessment of pesticides. lawbc.comnih.gov These assessments evaluate risks to non-target organisms, including pollinators, aquatic invertebrates, and vertebrates. lawbc.comnih.gov The process relies on extensive data packages covering environmental fate, toxicology, and exposure potential.

For a compound like this compound, integration into these frameworks would require:

A Complete Ecotoxicological Profile: Standardized acute and chronic toxicity tests on a range of representative species (e.g., daphnids, fish, bees, birds) are necessary to determine its specific toxicological profile. nih.gov

Metabolite and Mixture Toxicity Assessment: Regulatory science is increasingly focused on the cumulative risks from exposure to multiple related compounds. nih.gov Risk assessments must consider the combined toxic effects of this compound, its parent compound thiamethoxam, and their shared metabolite clothianidin. nih.gov

Refined Exposure Modeling: Current models used to predict environmental concentrations (PECs) would need to be parameterized with the specific degradation and mobility data (e.g., half-life, sorption coefficients) of this compound to accurately estimate exposure levels in soil, water, and nectar.

The goal is to move beyond single-compound assessments to a more holistic evaluation of the "neonicotinoid load" in the environment, accounting for the additive and potentially synergistic effects of all related active compounds and metabolites. nih.gov

Development of Novel Integrated Pest Management (IPM) Strategies Considering the Presence and Dynamics of Related Neonicotinoid Compounds

Integrated Pest Management (IPM) is an ecosystem-based approach that prioritizes long-term pest prevention with minimal impact on the environment. nih.gov The prophylactic and persistent nature of neonicotinoids can be incompatible with core IPM principles, particularly when they harm beneficial insects that provide natural pest control. mdpi.com

The presence of this compound, alongside thiamethoxam and clothianidin, adds another layer of complexity to IPM programs. Future strategies must consider:

Cross-Resistance: Pests that have developed resistance to thiamethoxam may exhibit cross-resistance to this compound. Understanding these resistance mechanisms is vital for effective resistance management.

Impact on Biocontrol Agents: The toxicity of the bromo-analogue to natural enemies (predators and parasitoids) must be evaluated. IPM strategies rely on preserving these beneficial populations, so a compound that is highly toxic to them would be a poor fit.

Monitoring and Detection: Analytical methods must be developed and deployed to monitor for this compound in soil, water, and plant tissues. This allows for an accurate understanding of the total environmental load of related neonicotinoids to inform pest management decisions.

Economic Thresholds: IPM relies on applying pesticides only when pest populations reach a level that causes economic harm. The efficacy and residual activity of this compound would need to be quantified to integrate it properly into threshold-based application models.

Ultimately, sustainable IPM requires a shift away from blanket prophylactic treatments and toward more targeted, informed interventions that account for the full spectrum of related insecticidal compounds in the agricultural landscape. mdpi.comacs.org

Properties

Molecular Formula

C₈H₁₀BrN₅O₃S

Molecular Weight

336.17

Synonyms

(E)-N-(3-((2-bromothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide

Origin of Product

United States

Q & A

Basic Question: What are the recommended synthetic routes for Deschloro-2-bromo-thiamethoxam, and how can intermediates be characterized?

Methodological Answer:
this compound synthesis likely involves halogenation and substitution reactions. For example, brominated intermediates (e.g., 4-bromo-2-fluorobenzyl bromide, CAS 76283-09-5) can be synthesized via electrophilic aromatic substitution, followed by coupling with thiamethoxam derivatives . Characterization should include:

  • Nuclear Magnetic Resonance (NMR): Confirm regioselectivity of bromination (¹H/¹³C NMR).
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by area normalization).
  • Melting Point Analysis: Validate intermediate stability (e.g., 4-bromo-2-fluorobenzyl bromide melts at 30°C ).

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:
Contradictions may arise from differences in assay conditions or structural analogs. To address this:

  • Meta-Analysis: Systematically compare studies using PRISMA guidelines .
  • Reproducibility Testing: Replicate key experiments under standardized conditions (e.g., pH, temperature).
  • QSAR Modeling: Correlate substituent effects (e.g., bromo vs. chloro groups) with bioactivity using computational tools like EPA DSSTox .

Basic Question: What analytical techniques are critical for assessing the stability of this compound in experimental settings?

Methodological Answer:

  • Accelerated Stability Studies: Expose the compound to heat (40–60°C) and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .
  • Mass Spectrometry (MS): Identify degradation products (e.g., dehalogenation byproducts).
  • X-ray Crystallography: Resolve structural changes in crystalline form .

Advanced Question: How can mechanistic studies differentiate the mode of action of this compound from its parent compound, thiamethoxam?

Methodological Answer:

  • Radioligand Binding Assays: Compare affinity for nicotinic acetylcholine receptors (nAChRs) using [³H]-imidacloprid.
  • Electrophysiological Recordings: Measure ion channel inhibition in insect neuronal preparations.
  • Isotopic Labeling: Track metabolic pathways using ¹⁴C-labeled analogs (refer to Novartis Crop Protection’s thiamethoxam protocols ).

Basic Question: What environmental fate studies are essential for this compound?

Methodological Answer:

  • Soil Column Leaching Tests: Assess mobility using OECD Guideline 312.
  • Photodegradation Analysis: Exclude solutions to UV light (λ = 254 nm) and quantify half-life via LC-MS.
  • Ecotoxicology: Test acute toxicity in Daphnia magna (EC₅₀) and algal species .

Advanced Question: How can computational models predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for bromine substituents .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics.
  • Cheminformatics Databases: Cross-reference with EPA DSSTox for toxicity predictions .

Basic Question: What ethical and safety protocols apply to handling brominated neonicotinoids like this compound?

Methodological Answer:

  • Material Safety Data Sheets (MSDS): Follow Thermo Scientific guidelines for brominated compounds (e.g., PPE, fume hoods) .
  • Ethical Review: Submit protocols to institutional review boards (IRBs) for ecotoxicological studies involving vertebrates .
  • Data Integrity: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced Question: How should researchers design experiments to validate contradictory degradation pathways reported for brominated neonicotinoids?

Methodological Answer:

  • Isotope Ratio Monitoring: Use ⁸¹Br-labeled compounds to trace debromination pathways.
  • Controlled Redox Studies: Vary oxygen levels to isolate oxidative vs. hydrolytic degradation.
  • Collaborative Validation: Share raw data via platforms like PubChem to enable cross-lab verification .

Basic Question: What are the best practices for synthesizing and storing this compound analogs to prevent decomposition?

Methodological Answer:

  • Inert Atmosphere: Use Schlenk lines for moisture-sensitive reactions.
  • Low-Temperature Storage: Preserve brominated intermediates at –20°C in amber vials .
  • Stability-Indicating Assays: Monitor purity monthly via HPLC-DAD .

Advanced Question: How can methodological studies improve the reproducibility of this compound research?

Methodological Answer:

  • Protocol Harmonization: Adopt OECD or EPA guidelines for bioassays .
  • Blinded Data Analysis: Minimize bias in interpreting spectral or toxicity data .
  • Open Science Frameworks: Publish negative results and raw datasets in repositories like Zenodo .

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